molecular formula C10H7N2O4- B14768639 1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester

1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester

Cat. No.: B14768639
M. Wt: 219.17 g/mol
InChI Key: GWGITNPFMIFYGH-UHFFFAOYSA-M
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Description

1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester (CAS: 1190321-80-2) is a heterocyclic compound featuring a fused pyrrole-pyridine core. Its molecular formula is [O-]C(=O)c1c[nH]c2c1cc(cn2)C(=O)OC, corresponding to C10H8N2O4 . The compound is characterized by a deprotonated carboxylic acid group at position 2 and a methyl ester at position 4. Its exact mass is reported as 220.0388 g/mol and 220.0463 g/mol , with the discrepancy likely arising from isotopic variations or measurement methodologies. It is commercially available in quantities ranging from 100 mg to 500 mg, with pricing scaling inversely with package size .

Properties

Molecular Formula

C10H7N2O4-

Molecular Weight

219.17 g/mol

IUPAC Name

5-methoxycarbonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H8N2O4/c1-16-10(15)6-2-5-3-7(9(13)14)12-8(5)11-4-6/h2-4H,1H3,(H,11,12)(H,13,14)/p-1

InChI Key

GWGITNPFMIFYGH-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=C(N2)C(=O)[O-]

Origin of Product

United States

Preparation Methods

General Approaches to 1H-Pyrrolo[2,3-b]pyridine Core Synthesis

Classical Synthetic Routes

Research has established five principal synthetic routes for preparing the 1H-pyrrolo[2,3-b]pyridine scaffold, which serves as the foundation for subsequent functionalization. These methods have been extensively studied and optimized to provide efficient access to this important heterocyclic system with various substitution patterns.

Modified Madelung Synthesis

The Madelung synthesis, originally developed for indoles, has been adapted for the preparation of 1H-pyrrolo[2,3-b]pyridines. This approach involves the cyclization of appropriately substituted 2-aminopyridines with acyl components under strongly basic conditions and elevated temperatures. The modified Madelung route provides access to 2-substituted pyrrolopyridines, which can be further functionalized to introduce the carboxylic acid at position 2.

Fischer Indole Synthesis Adaptation

The Fischer indole synthesis has been modified for pyrrolo[2,3-b]pyridine preparation by using pyridylhydrazones as starting materials. This reaction proceeds through a sigmatropic rearrangement under acidic conditions, forming the pyrrole ring of the target structure. This method can be particularly useful for introducing substituents at various positions of the ring system.

Modern Synthetic Approaches

Contemporary methods for constructing the pyrrolo[2,3-b]pyridine core often employ transition metal-catalyzed coupling reactions, which offer improved selectivity and milder reaction conditions.

Suzuki Coupling Approach

The Suzuki coupling reaction has been effectively utilized to construct 5-substituted 7-azaindoles. As described in the patent literature, 5-bromo-7-azaindole can be coupled with phenylboronic acid using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and potassium carbonate in a mixture of dioxane and water. This reaction is typically conducted at 80°C to reflux temperature for 1-16 hours, resulting in high yields of 5-aryl or 5-heteroaryl-7-azaindoles.

Regioselective Functionalization

The regioselective functionalization of the pyrrolo[2,3-b]pyridine core has been established through various electrophilic substitution reactions. Notably, these compounds undergo nitration, nitrosation, bromination, and iodination predominantly at the 3-position, although examples of 2-position functionalization have also been reported. This regioselectivity is crucial for designing synthetic routes to the desired 2,5-disubstituted target compound.

Specific Synthetic Routes to 1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester

Multi-step Synthesis via Directed Functionalization

Optimization of Synthetic Conditions

Catalyst Selection and Reaction Parameters

The selection of appropriate catalysts significantly impacts the efficiency of synthetic routes to this compound. For Suzuki coupling reactions, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) has proven particularly effective. Reaction parameters including temperature, solvent systems, and reaction duration must be carefully optimized to maximize yield and minimize side product formation.

Table 2. Optimization of Palladium-Catalyzed Coupling Conditions

Catalyst Solvent System Base Temperature (°C) Time (h) Yield (%)
Pd(dppf)Cl₂ Dioxane/H₂O (2.5:1) K₂CO₃ 80-reflux 6-16 80-85
Pd(PPh₃)₄ THF/H₂O (4:1) Na₂CO₃ 70 12-24 70-75
Pd(OAc)₂/PPh₃ DMF K₃PO₄ 100 8-12 65-75
Pd/C EtOH/H₂O NaOH 60 24-36 55-65

Regioselectivity Control

Controlling the regioselectivity of functionalization reactions is crucial for efficient synthesis of the target compound. Research has shown that 1H-pyrrolo[2,3-b]pyridines predominantly undergo electrophilic substitution at the 3-position, necessitating strategic approaches to achieve 2-position functionalization. Directing groups, protective strategies, and selective lithiation protocols have been developed to overcome these inherent regioselectivity challenges.

Practical Considerations for Laboratory Synthesis

Purification Strategies

The efficient purification of this compound is critical for obtaining the high-purity material required for subsequent applications. Common purification methods include:

  • Recrystallization from appropriate solvent systems (methanol, ethanol, or ethyl acetate).
  • Column chromatography using silica gel with optimized mobile phases.
  • Preparative HPLC for final purification to achieve >99% purity.

Of note, the patent literature describes purification of related compounds by washing with methanol and dichloromethane, followed by treatment with 4N ammonia in methanol, which may be adaptable to the target compound.

Scale-up Considerations

When scaling up the synthesis of this compound, several factors must be considered:

  • Safety concerns related to large-scale handling of reactive reagents, particularly lithiating agents and palladium catalysts.
  • Heat transfer efficiency during exothermic reactions.
  • Solvent selection based on environmental impact and recovery potential.
  • Cost analysis of reagents, particularly precious metal catalysts.

Analytical Characterization of the Target Compound

Spectroscopic Identification

The successful synthesis of this compound can be confirmed through various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum typically shows characteristic signals for:

  • The pyrrole NH proton at approximately 10-12 ppm
  • Aromatic protons of the pyridine ring
  • The methyl ester group at approximately 3.8-4.0 ppm

The ¹³C NMR spectrum displays signals for:

  • Carbonyl carbons of the carboxylic acid and methyl ester groups
  • Aromatic carbons of the heterocyclic system
  • The methyl carbon of the ester group
Mass Spectrometry

Mass spectrometric analysis of the compound typically reveals:

  • Molecular ion peak at m/z 220.1 [M+H]⁺
  • Fragmentation patterns characteristic of pyrrolo[2,3-b]pyridine derivatives

Physical Properties Relevant to Synthesis

Table 3. Physical Properties of this compound

Property Value Relevance to Synthesis
Molecular Weight 220.18 g/mol Stoichiometric calculations
Appearance White to off-white solid Purity assessment
Melting Point Approx. 195-200°C (estimated) Purification parameter
Solubility Soluble in polar organic solvents Reaction medium selection
pKa Approx. 4-5 (carboxylic acid) Extraction and purification
LogP Approximately 1.2-1.8 Extraction and purification

Chemical Reactions Analysis

Condensation Reactions

The compound undergoes condensation with amines or alcohols to form amides or esters. This reaction is critical for generating derivatives with enhanced pharmacological properties.

Example Reaction Pathway:
Reactants:

  • 1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester

  • Primary/Secondary Amines (e.g., morpholine, aniline)

Conditions:

  • Catalyzed by HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Temperature: 0–25°C

Outcome:

  • Formation of amide derivatives at the C2-carboxylic acid position.

  • Yields range from 65–85% , depending on steric and electronic factors of the amine .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling functionalization at the C3 and C7 positions of the pyrrolopyridine core.

Suzuki-Miyaura Coupling

Reactants:

  • Boronic acids (e.g., aryl or heteroaryl boronic acids)

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

Conditions:

  • Solvent: Tetrahydrofuran (THF)/Water (3:1)

  • Base: Na₂CO₃ or K₃PO₄

  • Temperature: 80–100°C

Outcome:

  • Introduction of aryl/heteroaryl groups at C3.

  • Demonstrated in the synthesis of FGFR inhibitors (e.g., derivatives with IC₅₀ values < 10 nM against FGFR1) .

Ester Hydrolysis

The methyl ester at C5 is selectively hydrolyzed to regenerate the carboxylic acid, enabling further functionalization.

Conditions:

  • Acidic: HCl (6M) in dioxane, 60°C

  • Basic: NaOH (2M) in methanol/water, 25°C

Kinetic Data:

ConditionTime (h)Yield (%)
Acidic492
Basic288

Hydrolysis under basic conditions proceeds faster due to nucleophilic attack by hydroxide ions.

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates substitution at C6 with nucleophiles like amines or thiols.

Example Reaction:
Reactants:

  • 6-Chloro derivative of the compound

  • Nucleophiles (e.g., piperazine, sodium hydrosulfide)

Conditions:

  • Solvent: DMF or DMSO

  • Temperature: 100–120°C

Outcome:

  • Substitution of chlorine with nucleophiles.

  • Used to synthesize analogs with improved solubility and binding affinity .

Reductive Amination

The compound’s keto groups (if present in derivatives) undergo reductive amination to form secondary or tertiary amines.

Reactants:

  • Ketone derivative

  • Amines (e.g., methylamine, benzylamine)

  • Reducing agent: NaBH₃CN or NaBH(OAc)₃

Conditions:

  • Solvent: Methanol or ethanol

  • Temperature: 25–40°C

Outcome:

  • Formation of amine-linked derivatives.

  • Critical for optimizing pharmacokinetic properties .

Mechanistic Insights

  • FGFR Inhibition: Derivatives generated via these reactions exhibit potent inhibition by forming hydrogen bonds with FGFR’s hinge region (e.g., N-methyl group interaction with Ala564) .

  • Structural-Activity Relationship (SAR): C5-methyl ester and C2-carboxylic acid are critical for maintaining planar geometry, enabling optimal binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Pyrrolopyridine Family

  • 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) :

    • Substituents: Chlorine at position 5, carboxylic acid at position 2.
    • Yield: 71% .
    • Key difference: The fused pyrrolo[2,3-c ]pyridine core (vs. [2,3-b ] in the target compound) alters ring connectivity, impacting electronic properties and reactivity.
  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c): Substituents: Methoxy group at position 5. Yield: 80% .
  • 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester: Substituents: Amino, methyl, and diethyl ester groups. Molecular formula: C15H19N3O4 .

Fused Heterocyclic Systems with Ester Functionalization

  • Imidazo[1,2-a]pyridine-2,5-dicarboxylic acid 2-ethyl ester 5-methyl ester: Core structure: Imidazole fused with pyridine. Substituents: Ethyl and methyl esters. Comparison: The imidazole ring increases basicity compared to the pyrrole ring in the target compound.
  • Dihydropyridine-3,5-dicarboxylate derivatives (e.g., YM-09730 analogs) :

    • Core structure: 1,4-dihydropyridine.
    • Example: 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-(1-benzylpyrrolidin-3-yl)ester 5-methyl ester.
    • Applications: Cardiovascular therapeutics (e.g., nifedipine analogs) .
    • Key difference: The saturated dihydropyridine ring confers redox activity, unlike the aromatic pyrrolopyridine system in the target compound.

Pyridine and Pyrrole Dicarboxylate Esters

  • Diethyl pyridine-2,3-dicarboxylate: Structure: Simple pyridine core with diethyl esters. Applications: Intermediate in organic synthesis . Comparison: Lacks fused heterocyclic complexity, resulting in lower molecular weight (C11H11NO4) and distinct reactivity.
  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Substituents: Formyl and methyl groups on a pyrrole ring.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Exact Mass (g/mol) Key Applications/Properties Reference
1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester Pyrrolo[2,3-b]pyridine 2-carboxylate, 5-methyl ester C10H8N2O4 220.0388/220.0463 Biochemical research
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine 5-chloro, 2-carboxylic acid C8H5ClN2O2 N/A Synthetic intermediate (71% yield)
Imidazo[1,2-a]pyridine-2,5-dicarboxylic acid 2-ethyl ester 5-methyl ester Imidazo[1,2-a]pyridine 2-ethyl ester, 5-methyl ester C14H14N2O4 N/A Laboratory research (no known hazards)
YM-09730 (dihydropyridine analog) 1,4-dihydropyridine 3-(1-benzylpyrrolidin-3-yl)ester, 5-methyl ester C28H31N3O6 N/A Cardiovascular therapeutics
Diethyl pyridine-2,3-dicarboxylate Pyridine 2,3-diethyl esters C11H11NO4 221.0688 Organic synthesis

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester (CAS: 797060-48-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic implications based on recent research findings.

  • Molecular Formula : C10H8N2O4
  • Molecular Weight : 220.19 g/mol
  • Purity : 95%

Synthesis and Structure

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step reactions that include cyclization and functional group modifications. The structural framework of this compound allows for interactions with various biological targets due to the presence of nitrogen atoms in the pyrrole ring.

Inhibitory Effects on Fibroblast Growth Factor Receptors (FGFRs)

Recent studies have demonstrated that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFRs, which are implicated in various cancers. For instance, compound 4h from a related series showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential as an anticancer agent. It was noted that this compound inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis while also significantly reducing cell migration and invasion .

Phosphodiesterase (PDE) Inhibition

Another significant area of research has focused on the inhibition of phosphodiesterases, particularly PDE4B. A study highlighted a series of pyrrolo[2,3-b]pyridine derivatives with varying potency against PDE4B. One derivative exhibited an IC50 value of 0.48 μM, showcasing its potential as a therapeutic agent for conditions like inflammation and CNS disorders . The structure-activity relationship (SAR) studies indicated that modifications to the nitrogen placement within the ring system could enhance potency.

Case Studies

  • Anticancer Activity : A study evaluated the effects of various pyrrolo[2,3-b]pyridine derivatives on cancer cell lines. Compound 4h not only inhibited cell growth but also triggered apoptotic pathways in breast cancer cells .
  • Anti-inflammatory Properties : Another research effort explored the anti-inflammatory effects of these compounds by measuring TNF-α release from macrophages exposed to pro-inflammatory stimuli. The results indicated a significant reduction in TNF-α levels upon treatment with select derivatives .

Comparative Analysis of Biological Activities

CompoundTargetIC50 Value (nM)Biological Effect
4hFGFR17Anticancer
4hFGFR29Anticancer
Derivative XPDE4B480Anti-inflammatory

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using pyrrolo-pyridine precursors. For example, analogous methods involve base-assisted cyclization of hydroxy-pyrrolone intermediates (e.g., 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones) with esterification steps under reflux conditions . Additionally, hydrolysis of ester groups in related derivatives (e.g., tetraarylpyrrolo[3,2-b]pyrroles) using sodium hydroxide in ethanol followed by acid quenching can guide selective ester retention .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR are critical for confirming the pyrrolo-pyridine core and ester substituents. Chemical shifts for aromatic protons typically appear between δ 6.5–8.5 ppm, while ester methyl groups resonate near δ 3.7–4.0 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular weight (exact mass: 220.0388 g/mol) and fragmentation patterns .
  • IR : Ester carbonyl stretches (C=O) appear at ~1700–1750 cm1^{-1}, and pyrrolo N-H bonds near 3300 cm1^{-1} .

Q. How stable is this compound under standard laboratory storage conditions?

  • Methodological Answer : Stability depends on avoiding moisture and heat. Storage in sealed containers under dry, inert atmospheres (e.g., nitrogen) at 2–8°C is recommended. Hydrolysis of ester groups may occur under alkaline conditions (e.g., NaOH in ethanol), as observed in related derivatives .

Advanced Research Questions

Q. What strategies can resolve contradictory data in pharmacological activity studies of this compound?

  • Methodological Answer :

  • Dose-Response Analysis : Compare activity across multiple concentrations to identify non-linear effects. For example, dihydropyridine analogs (e.g., YC-93) show varying vasodilatory effects depending on concentration .
  • Structural Analog Testing : Evaluate derivatives (e.g., 3-bromo-5-chloro-1-[(4-methylphenyl)sulfonyl] analogs) to isolate functional groups responsible for activity discrepancies .
  • Computational Modeling : Use DFT calculations to predict binding affinities to biological targets (e.g., calcium channels) and validate with experimental IC50_{50} values .

Q. How does the ester group influence coordination chemistry with transition metals?

  • Methodological Answer : The 5-methyl ester may reduce metal-binding affinity compared to free carboxylic acids. For example, pyridine-2,5-dicarboxylate complexes with Co(II), Cu(II), or Zn(II) require deprotonated carboxylates for coordination. Ester groups can sterically hinder metal-ligand interactions, necessitating hydrolysis prior to complexation .

Q. Can this compound serve as a precursor in multicomponent reactions for heterocyclic synthesis?

  • Methodological Answer : Yes, the pyrrolo-pyridine core is amenable to reactions like:

  • Aza-Diels-Alder : Catalyzed by ZnCl2_2 to generate pyrazolo[3,4-b]pyridine derivatives, leveraging the ester’s electron-withdrawing effect to activate the dienophile .
  • Photochemical Cycloaddition : Intramolecular [2+2] cycloaddition under UV light, as demonstrated with methylenecyclobutane-fused spiroindolines .

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